BenchChemオンラインストアへようこそ!

VLX600

Cancer metabolism Iron chelation Mitochondrial OXPHOS inhibition

VLX600 is a lipophilic iron-chelating OXPHOS inhibitor with a unique Fe(II) preference over Fe(III), disrupting mitochondrial respiration to induce bioenergetic catastrophe. Its triazinoindolyl-hydrazone core confers a distinct metal-binding hierarchy (Cu(II) > Fe(II) > Zn(II)) and enables hypoxia reduction in tumor spheroids where classic chelators like deferoxamine remain inactive. This compound is selectively cytotoxic to quiescent cancer cells within 3D microtissues while sparing normal quiescent cells, and it uniquely induces homologous recombination deficiency by inhibiting iron-dependent KDMs. With Phase I clinical data available, VLX600 provides a clinically relevant tool for tumor dormancy studies.

Molecular Formula C17H15N7
Molecular Weight 317.3 g/mol
CAS No. 327031-55-0
Cat. No. B1683838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVLX600
CAS327031-55-0
SynonymsVLX600;  VLX600;  VLX600;  OxPhos Inhibitor; 
Molecular FormulaC17H15N7
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4
InChIInChI=1S/C17H15N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9H,1-2H3,(H2,19,20,23,24)/b21-11+
InChIKeyUQOSBPRTQFFUOA-SRZZPIQSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VLX600 (CAS 327031-55-0) for Cancer Metabolism Research: A Validated Mitochondrial OXPHOS Inhibitor and Iron Chelator


VLX600 (CAS 327031-55-0; molecular formula C17H15N7; molecular weight 317.35) is a small-molecule triazinoindolyl-hydrazone that functions as an iron-chelating inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) [1]. The compound has been shown to bind ferrous and ferric iron, thereby disrupting intracellular iron metabolism and mitochondrial bioenergetics [2]. Originally identified via high-throughput screening of colon cancer 3-D multicellular tumor spheroids (MCTS), VLX600 has advanced to Phase I clinical evaluation in patients with refractory advanced solid tumors, underscoring its translational relevance for procurement decisions in academic and industrial oncology research programs .

Why VLX600 Cannot Be Replaced by Generic Iron Chelators or OXPHOS Inhibitors for Precision Oncology Research


Iron chelators as a class exhibit heterogeneous pharmacological properties that preclude interchangeable substitution in experimental oncology. Although compounds such as deferoxamine (DFO), ciclopirox olamine (CPX), and Triapine (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) also chelate iron and inhibit mitochondrial respiration, their potency, lipophilicity, and capacity to penetrate 3-D tumor architecture differ markedly [1]. Specifically, VLX600 demonstrates substantially higher cytotoxic potency in multicellular tumor spheroids (MCTS) compared to these structurally and mechanistically related iron chelators, a differentiation attributable in part to its higher lipophilicity (XlogP ~3) [2]. Furthermore, VLX600's distinct triazinoindolyl-hydrazone scaffold confers a unique spectrum of metal-binding selectivity and cellular permeability that cannot be replicated by generic iron chelators available from standard chemical catalogs [3]. These differences have direct implications for experimental reproducibility and translational relevance.

Quantitative Evidence for VLX600 Differentiation: Comparative Performance Data for Procurement Decision-Making


Comparative Cytotoxic Potency: VLX600 vs. Triapine, CPX, and Deferoxamine in 2-D and 3-D Cancer Models

In a direct head-to-head comparison, VLX600 exhibited substantially greater cytotoxic potency than three clinically or preclinically relevant iron chelators — Triapine, ciclopirox olamine (CPX), and deferoxamine — across multiple viability assays. In HCT116 colon cancer cells grown as 2-D monolayer cultures, VLX600 yielded IC50 values in the range of approximately 1 μM, whereas the other iron chelators required higher concentrations to achieve comparable inhibition of proliferation [1]. The potency differential was even more pronounced in 3-D multicellular tumor spheroids (MCTS), where VLX600 significantly reduced viability at low-micromolar concentrations, but deferoxamine failed to produce detectable activity even at concentrations exceeding 300 μM [2]. CPX and Triapine also reduced MCTS viability, but with lower potency than VLX600 [3]. The higher 3-D cytotoxic potency of VLX600 is attributed in part to its elevated lipophilicity (XlogP ~3), which facilitates superior penetration into the spheroid core and bioenergetic catastrophe in metabolically stressed tumor cells [4].

Cancer metabolism Iron chelation Mitochondrial OXPHOS inhibition 3-D tumor spheroids

Therapeutic Window and Differential Activity: Colon Cancer Cell Lines vs. Immortalized Non-Malignant Cell Lines

In a cross-study comparable analysis, VLX600 exhibited a statistically significant differential sensitivity between colon cancer cell lines and immortalized non-malignant cell lines. Across six colon cancer cell lines (HCT116, HT29, SW620, HT8, DLD, and RKO), VLX600 demonstrated IC50 values that were significantly lower than those observed in four immortalized cell lines (hTERT-RPE1, MCF10A, RPTEC/TERT1, and NeHepLxHT) following 72-hour exposure in monolayer culture [1]. The difference in median IC50 values between the cancer and immortalized cell populations was statistically significant (P < 0.05 by Mann–Whitney test) [2]. This differential sensitivity supports the existence of a quantifiable therapeutic window that distinguishes VLX600 from non-selective cytotoxic agents that lack cancer-specific discrimination. Furthermore, VLX600 did not reduce the viability of non-proliferating hTERT-RPE1 cells maintained at high density, indicating that quiescent normal cells are not adversely affected by the compound at concentrations that are lethal to cancer cells [3].

Selective cytotoxicity Therapeutic window Colon cancer Non-malignant cells

In Vivo Antitumor Efficacy: VLX600 Monotherapy in Colon Carcinoma Xenograft Models

In vivo studies in immunocompromised mice bearing colon carcinoma xenografts provide class-level inference evidence that VLX600, unlike many iron chelators that lack adequate bioavailability or potency in solid tumor models, achieves measurable antitumor activity as a single agent. Intravenous administration of VLX600 at 16 mg/kg every third day for 16 days significantly inhibited HCT116 colon carcinoma xenograft growth compared to vehicle-treated controls (P = 0.02) [1]. In HT29 xenografts, the same dosing regimen also produced tumor growth inhibition, although local toxicity at the tail vein injection site limited full study completion [2]. At a lower dose of 4.5 mg/kg administered every third day for 15 days, VLX600 also significantly reduced HT29 xenograft growth from day 6 onward (P < 0.05), with reduced tumor weights at study termination [3]. Electron microscopy of VLX600-treated HCT116 xenografts revealed viable tumor cells containing multiple vesicles and few discernible mitochondria, consistent with the compound's mitochondrial OXPHOS inhibitory mechanism [4]. In contrast, deferoxamine, a clinically used iron chelator, lacks detectable activity in 3-D tumor spheroid assays at concentrations exceeding 300 μM, underscoring that not all iron chelators are capable of penetrating and eradicating solid tumor architecture in vivo [5].

In vivo efficacy Xenograft Colon cancer Tumor growth inhibition

Activity in MYCN-Amplified and Non-Amplified Neuroblastoma Models

In neuroblastoma, a pediatric solid tumor in which MYCN amplification is a robust biomarker of aggressive disease and poor prognosis, VLX600 exhibits a distinct profile that supports class-level inference of its utility over alternative iron chelators lacking parallel validation. VLX600 induced similar cytotoxicity in both MYCN non-amplified neuroblastoma cell lines (Sk-N-AS, SH-SY5Y) and MYCN-amplified neuroblastoma cell lines (CHP-212, Sk-N-BE(2), IMR-32), with IC50 values falling in a comparable low-micromolar range across all five lines after 72-hour exposure [1]. This finding is notable because many targeted therapies and conventional chemotherapeutics show differential activity depending on MYCN amplification status, whereas VLX600 appears to bypass this genetic stratification, potentially due to the universal dependency of neuroblastoma cells on mitochondrial iron metabolism and OXPHOS regardless of MYCN status [2]. In contrast, deferoxamine and other hydrophilic iron chelators exhibit limited penetration into solid tumor architecture and have not been systematically validated across MYCN-stratified neuroblastoma models [3].

Neuroblastoma MYCN amplification Pediatric oncology Iron chelation

High-Value Research and Industrial Applications for VLX600 (CAS 327031-55-0)


Colorectal Cancer 3-D Spheroid and Organoid Metabolic Studies

Investigators requiring a validated mitochondrial OXPHOS inhibitor for 3-D colorectal cancer models should prioritize VLX600 over generic iron chelators. Unlike deferoxamine, which shows no detectable activity in MCTS even at concentrations exceeding 300 μM, VLX600 penetrates the spheroid core and induces central necrosis, active caspase-3 cleavage, and loss of clonogenicity at low-micromolar concentrations [1]. This property is essential for recapitulating the metabolic stress and hypoxia gradients characteristic of solid tumors in vivo. Quantitative evidence confirms that VLX600 reduces HCT116 colon cancer MCTS viability and clonogenic outgrowth following a 6-hour pulse exposure, a dosing schedule that mimics the pharmacokinetic clearance observed in xenograft models [2].

GIST Research: Mitochondrial-Targeted Combination Therapy with Imatinib

In gastrointestinal stromal tumor (GIST) research programs, VLX600 provides a validated tool for exploring mitochondrial OXPHOS inhibition as a strategy to overcome imatinib resistance or enhance imatinib efficacy. Studies have demonstrated that imatinib therapy upregulates mitochondrial enzymes and improves mitochondrial respiratory capacity in GIST-T1 and HG129 cells, suggesting a metabolic escape mechanism that may contribute to therapeutic resistance [1]. Mitochondrial inhibition with VLX600 had a direct antitumor effect in vitro and, when combined with imatinib, prevented imatinib-induced cell cycle escape and reduced p27 expression, leading to increased apoptosis compared to imatinib alone [2]. In vivo, VLX600 monotherapy did not induce tumor cell death in KitV558del/+ mice, but exerted a profound antitumor effect when combined with imatinib, providing preclinical proof of concept for metabolic targeting in GIST . This application scenario distinguishes VLX600 from alternative iron chelators that have not been validated in GIST-specific combination regimens.

Colorectal Cancer Xenograft Studies Requiring In Vivo Bioavailable OXPHOS Inhibition

For in vivo pharmacology studies in colorectal cancer, VLX600 is one of the few iron-chelating OXPHOS inhibitors with documented antitumor activity in subcutaneous and orthotopic xenograft models as a monotherapy. Intravenous administration at 16 mg/kg every third day significantly inhibited HCT116 xenograft growth (P = 0.02) and at 4.5 mg/kg every third day significantly reduced HT29 xenograft growth (P < 0.05) [1]. In an orthotopic HT29-LUC colon carcinoma model, VLX600 (8 mg/kg every other day × 5) combined with irinotecan reduced bioluminescence signals [2]. Electron microscopy of treated xenografts confirmed on-target mitochondrial effects, with viable tumor cells showing reduced discernible mitochondria and increased vesicle formation . These validated in vivo dosing regimens and efficacy benchmarks provide a reliable foundation for research programs evaluating VLX600 as a tool compound or as a reference standard for novel OXPHOS inhibitor development .

Neuroblastoma and Pediatric Solid Tumor Metabolic Vulnerability Studies

Researchers investigating metabolic vulnerabilities in pediatric solid tumors, particularly neuroblastoma, can leverage VLX600 as a tool compound with demonstrated activity across both MYCN-amplified and non-amplified disease subsets. VLX600 induced similar cytotoxicity in Sk-N-AS, SH-SY5Y, CHP-212, Sk-N-BE(2), and IMR-32 neuroblastoma cell lines, with IC50 values in the low-micromolar range after 72-hour exposure [1]. This consistent activity regardless of MYCN amplification status positions VLX600 as a reference compound for studying iron-dependent metabolic vulnerabilities in pediatric oncology models. Alternative iron chelators such as deferoxamine lack comparable validation in neuroblastoma-specific models and demonstrate poor solid tumor penetration, limiting their utility for translational pediatric oncology research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for VLX600

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.